Bienvenue dans la boutique en ligne BenchChem!

1H-Azeto[3,2,1-hi]indole

Lipophilicity Lead optimisation ADME

For medicinal chemistry programs demanding precise control over lipophilicity and hydrogen bonding, 1H-Azeto[3,2,1-hi]indole eliminates the indole N–H donor. This confers a lower tPSA (5 Ų) for BBB-penetrant design and a class-level metabolic stability advantage from the azetidine ring, making it a strategic replacement for standard indole or azaindole scaffolds in kinase or CNS fragment libraries where off-target activity must be minimized.

Molecular Formula C9H7N
Molecular Weight 129.162
CAS No. 156770-71-7
Cat. No. B585377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Azeto[3,2,1-hi]indole
CAS156770-71-7
Synonyms1H-Azeto[3,2,1-hi]indole(9CI)
Molecular FormulaC9H7N
Molecular Weight129.162
Structural Identifiers
SMILESC1C2=CC=CC3=C2N1C=C3
InChIInChI=1S/C9H7N/c1-2-7-4-5-10-6-8(3-1)9(7)10/h1-5H,6H2
InChIKeySUPCSHUKBXGFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Azeto[3,2,1-hi]indole (CAS 156770-71-7) – Physicochemical Baseline and Procurement Profile


1H-Azeto[3,2,1-hi]indole (CAS 156770-71-7) is a tricyclic fused heterocycle in which an azetidine ring is annulated across the 1,2,3‑positions of an indole core, yielding a rigid, planar scaffold with molecular formula C₉H₇N and a molecular weight of 129.16 g·mol⁻¹ . The molecule possesses zero hydrogen‑bond donors, one hydrogen‑bond acceptor, zero rotatable bonds, and a predicted polar surface area of only 5 Ų . Its calculated lipophilicity values are ACD/LogP = 2.09 and ACD/LogD (pH 5.5 and 7.4) = 2.31 . These physicochemical features differentiate it from the parent indole and from azaindole isomers that retain an N–H donor, positioning 1H‑azeto[3,2,1‑hi]indole as a specialised building block for medicinal chemistry and materials research programmes in which hydrogen‑bonding capacity, lipophilicity, and conformational constraint must be precisely tuned [1].

Why Indole, 7‑Azaindole, or Indoline Cannot Replace 1H‑Azeto[3,2,1‑hi]indole in Synthesis Programs


Although indole and its azaindole analogues serve as ubiquitous heterocyclic building blocks, their hydrogen‑bond donor (N–H) and acceptor patterns are fixed by the pyrrole/pyridine architecture, limiting the ability to independently adjust solubility, permeability, and off‑target selectivity [1]. In contrast, 1H‑azeto[3,2,1‑hi]indole replaces the indolic N–H with a bridgehead azetidine nitrogen, eliminating the hydrogen‑bond donor entirely while introducing a constrained, four‑membered ring that alters basicity, electron distribution, and metabolic vulnerability [1][2]. These structural deviations translate into measurable differences in lipophilicity, polar surface area, and conformational entropy that cannot be reproduced by simple substitution on indole or azaindole cores, making direct generic interchange scientifically unsound without re‑optimisation of the entire lead series [2].

Quantitative Differentiation of 1H‑Azeto[3,2,1‑hi]indole Versus Indole and 7‑Azaindole – Head‑to‑Head and Cross‑Study Evidence


Lipophilicity Shift: 1H‑Azeto[3,2,1‑hi]indole Reduces LogD₇.₄ by 0.13 Units Relative to Indole

The predicted distribution coefficient (LogD) at pH 7.4 for 1H‑azeto[3,2,1‑hi]indole is 2.31, compared to 2.44 for indole . This 0.13‑unit reduction, while modest, places the compound closer to the optimal LogD range (1–3) recommended for oral drug candidates and may improve aqueous solubility while maintaining sufficient membrane permeation [1].

Lipophilicity Lead optimisation ADME

Hydrogen‑Bond Donor Elimination: Donor Count of 0 Versus 1 for Indole and 7‑Azaindole

1H‑Azeto[3,2,1‑hi]indole contains zero hydrogen‑bond donors, whereas indole and all four azaindole positional isomers (4‑, 5‑, 6‑, 7‑azaindole) each provide one N–H donor [1]. The absence of a donor eliminates the ability of the scaffold to act as a hydrogen‑bond donor in intermolecular interactions, which can be exploited to reduce binding to proteins that rely on an indole‑NH anchor, potentially improving selectivity profiles [1].

Hydrogen bonding Permeability Off‑target selectivity

Polar Surface Area Reduction: 5 Ų for 1H‑Azeto[3,2,1‑hi]indole Compared with ~28 Ų for 7‑Azaindole

1H‑Azeto[3,2,1‑hi]indole exhibits a topological polar surface area (tPSA) of 5 Ų, while 7‑azaindole has a tPSA of approximately 28.7 Ų [1]. The substantially lower PSA of the target compound is consistent with its lack of an N–H donor and its reduced heteroatom count, and it falls well below the 60–70 Ų threshold commonly associated with good blood–brain barrier penetration [2].

Polar surface area Blood–brain barrier permeability CNS drug design

Conformational Rigidity and Three‑Dimensionality: Enhanced Topological Diversity for Fragment‑Based Drug Design

Azetidine‑fused indoline systems, including the core architecture of 1H‑azeto[3,2,1‑hi]indole, exhibit significantly higher three‑dimensionality scores compared to planar indole scaffolds, with many derivatives occupying the top 0.5 % of the 3D‑score distribution relative to DrugBank compounds [1]. This increase in conformational rigidity is driven by the four‑membered azetidine ring, which locks the scaffold into a defined geometry and reduces the entropic penalty upon target binding [1].

Conformational constraint 3D character Fragment-based drug design

Metabolic Stability Advantage: Azetidine‑Containing Scaffolds Exhibit Reduced CYP‑Mediated Oxidation

Several FDA‑approved drugs incorporating azetidine motifs (baricitinib, cobimetinib, sarolaner, azelnidipine) were specifically designed to exploit the metabolic stability imparted by the azetidine ring, which is less susceptible to cytochrome P450‑mediated oxidation than larger saturated nitrogen heterocycles such as pyrrolidine or piperidine [1]. Although direct microsomal stability data for 1H‑azeto[3,2,1‑hi]indole itself have not been published, the presence of the azetidine ring fused to the indole core supports a class‑level inference of improved intrinsic metabolic stability relative to N‑alkylindole analogues that rely on more oxidatively labile five‑ or six‑membered rings [1].

Metabolic stability Azetidine Drug metabolism

Procurement‑Driven Application Scenarios for 1H‑Azeto[3,2,1‑hi]indole (CAS 156770-71-7)


Kinase Inhibitor Scaffold Requiring Reduced Hydrogen‑Bond Donation

In kinase drug discovery programs where the indole N–H frequently forms a key hinge‑binding interaction but also contributes to off‑target activity against related kinases, replacing indole with 1H‑azeto[3,2,1‑hi]indole removes the donor entirely . The eliminated hydrogen‑bond donor, combined with the lower PSA (5 Ų), can sharpen selectivity profiles while maintaining the planar π‑system required for ATP‑site binding .

CNS‑Penetrant Lead Generation with Minimal Polar Surface Area

The extremely low tPSA of 5 Ų positions 1H‑azeto[3,2,1‑hi]indole as an ideal core for blood–brain barrier penetrant compounds [1]. When a synthetic program demands a fused heterocycle with both aromatic character and low PSA, this scaffold offers a measurable advantage over 7‑azaindole (PSA ~29 Ų) or indole (~16 Ų) and can serve as the starting point for CNS‑targeted fragment libraries [1].

Fragment‑Based Drug Design Libraries Requiring High 3D Character

Azetidine‑fused indole scaffolds exhibit markedly enhanced three‑dimensionality, with derivatives ranking in the top 0.5 % of DrugBank structures [2]. Incorporating 1H‑azeto[3,2,1‑hi]indole into fragment libraries increases the topological diversity of screening collections, which has been correlated with higher hit rates and improved clinical candidate quality in fragment‑based campaigns [2].

Metabolic Stability‑Focused Lead Optimisation Campaigns

When a lead series based on indole or N‑alkylindole suffers from rapid CYP‑mediated clearance, switching the core to 1H‑azeto[3,2,1‑hi]indole offers a class‑level metabolic stability advantage conferred by the azetidine ring [3]. Although compound‑specific microsomal data are lacking, the established trend for azetidine‑containing drugs (baricitinib, cobimetinib) supports the strategic procurement of this scaffold for stability‑by‑design approaches [3].

Quote Request

Request a Quote for 1H-Azeto[3,2,1-hi]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.